trans-Propenyl propyl disulfide
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Overview
Description
trans-Propenyl propyl disulfide: is an organosulfur compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol . It is a member of the class of organic disulfides, which are characterized by the presence of a disulfide bond (RSSR’) where R and R’ can be alkyl or aryl groups . This compound is found naturally in certain Allium species, such as garlic and onions, and contributes to their characteristic aroma and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Propenyl propyl disulfide can be synthesized through various methods. One common approach involves the reaction of organic halides with sodium thiosulfate (Na2S2O3) in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) . This method is efficient and scalable, making it suitable for laboratory synthesis.
Industrial Production Methods: In industrial settings, the production of disulfides often involves the oxidation of thiols. Thiols are typically prepared from their corresponding alkyl halides, which are then oxidized to form disulfides . This method is widely used due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: trans-Propenyl propyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The disulfide bond can participate in substitution reactions, where one sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols and amines can react with the disulfide bond under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
trans-Propenyl propyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of trans-Propenyl propyl disulfide involves several pathways:
Hydrogen Sulfide Release: The compound can release hydrogen sulfide (H2S), which has various biological effects, including vasodilation and antioxidant activity.
Radical Scavenging: It can scavenge free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting various metabolic pathways.
Comparison with Similar Compounds
- Dipropyl disulfide
- Dipropyl trisulfide
- Methyl propyl disulfide
- Methyl propyl trisulfide
Comparison: trans-Propenyl propyl disulfide is unique due to its specific structure, which includes a propenyl group attached to the disulfide bond. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
5905-46-4 |
---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
1-[[(Z)-prop-1-enyl]disulfanyl]propane |
InChI |
InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI Key |
AAPBYIVJOWCMGH-HYXAFXHYSA-N |
SMILES |
CCCSSC=CC |
Isomeric SMILES |
CCCSS/C=C\C |
Canonical SMILES |
CCCSSC=CC |
boiling_point |
78.00 to 80.00 °C. @ 13.00 mm Hg |
density |
0.972-0.978 |
Key on ui other cas no. |
23838-20-2 5905-46-4 |
physical_description |
colourless liquid with odour of cooked onions |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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